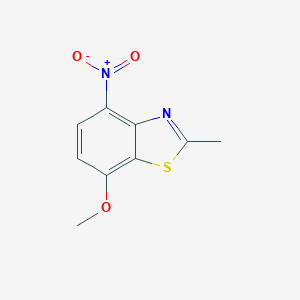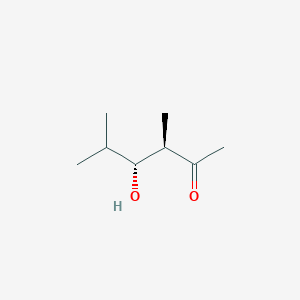
(3R,4R)-4-Hydroxy-3,5-dimethylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-Hydroxy-3,5-dimethylhexan-2-one is a chiral molecule that is commonly known as pinacolone. It is a colorless liquid that has a sweet odor and is soluble in water. Pinacolone is an important compound in organic chemistry and is widely used in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of pinacolone is not well understood. However, it is believed to act as a nucleophile in various reactions. Pinacolone can undergo nucleophilic addition reactions with carbonyl compounds, resulting in the formation of alcohols. It can also undergo nucleophilic substitution reactions with alkyl halides, resulting in the formation of ketones.
Biochemical and Physiological Effects:
Pinacolone is not known to have any significant biochemical or physiological effects. It is not toxic and is considered safe for use in laboratory experiments. However, it should be handled with care as it is flammable and can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
Pinacolone is a useful compound for laboratory experiments due to its versatility and ease of synthesis. It is readily available and can be synthesized using simple techniques. However, it has some limitations. Pinacolone is not very stable and can decompose over time. It is also highly reactive and can react with other compounds in the laboratory, leading to unwanted side reactions.
Future Directions
There are several future directions for research on pinacolone. One area of interest is the development of new synthetic methods for pinacolone. Researchers are also interested in exploring the use of pinacolone in the synthesis of new pharmaceuticals and agrochemicals. Another area of interest is the study of the mechanism of action of pinacolone and its reactivity with other compounds. Finally, researchers are interested in exploring the potential applications of pinacolone in the production of polymers, resins, and plastics.
Conclusion:
In conclusion, (3R,4R)-4-Hydroxy-3,5-dimethylhexan-2-one, also known as pinacolone, is an important compound in organic chemistry. It is widely used in the synthesis of various chemicals and has several potential applications in the production of polymers, resins, and plastics. Pinacolone is a versatile and useful compound for laboratory experiments, but it has some limitations. Future research on pinacolone will focus on developing new synthetic methods, exploring its potential applications, and studying its mechanism of action.
Synthesis Methods
Pinacolone can be synthesized by the acid-catalyzed rearrangement of pinacol. Pinacol is a diol that is obtained by the reduction of acetone. The rearrangement of pinacol involves the migration of one of the hydroxyl groups to the adjacent carbon atom, resulting in the formation of pinacolone. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Scientific Research Applications
Pinacolone is a versatile compound that is widely used in organic synthesis. It is used as a solvent, reagent, and intermediate in the synthesis of various chemicals. Pinacolone is used in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavors. It is also used in the production of polymers, resins, and plastics.
properties
CAS RN |
167937-63-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3R,4R)-4-hydroxy-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5(2)8(10)6(3)7(4)9/h5-6,8,10H,1-4H3/t6-,8+/m0/s1 |
InChI Key |
BNHMGUBZKOAJCU-POYBYMJQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(C)C)O)C(=O)C |
SMILES |
CC(C)C(C(C)C(=O)C)O |
Canonical SMILES |
CC(C)C(C(C)C(=O)C)O |
synonyms |
2-Hexanone, 4-hydroxy-3,5-dimethyl-, [R-(R*,R*)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



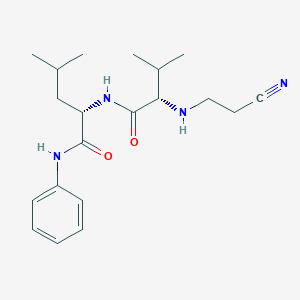
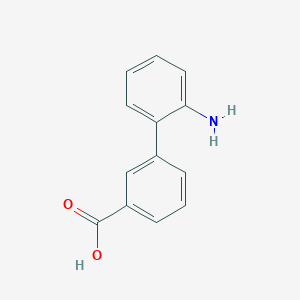
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
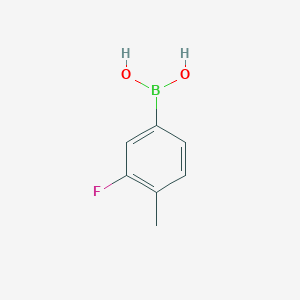
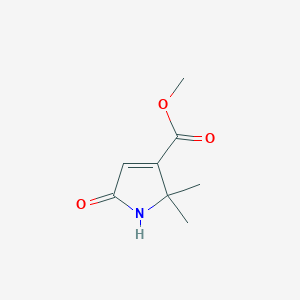
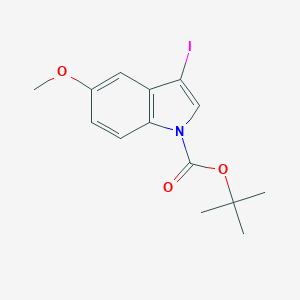
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
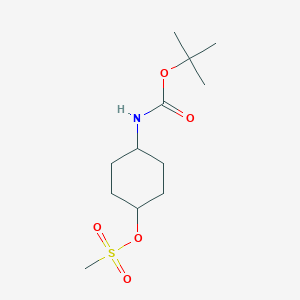
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)


